![molecular formula C20H18O2 B14284404 1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one CAS No. 129425-69-0](/img/structure/B14284404.png)
1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one is an organic compound with the molecular formula C20H18O2 It is characterized by the presence of a naphthalene ring attached to a phenyl group through a methoxy linkage, and a propanone group
Méthodes De Préparation
The synthesis of 1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and phenol derivatives.
Methoxylation: The phenol derivative undergoes methoxylation to introduce the methoxy group.
Coupling Reaction: The methoxylated phenol is then coupled with a naphthalene derivative through a Friedel-Crafts acylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Final Step: The resulting intermediate is further reacted with propanone under basic conditions to yield the final product
Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness. These methods often use continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene or phenyl rings, introducing various substituents such as halogens or nitro groups.
Condensation: The compound can participate in aldol condensation reactions, forming larger molecules with extended conjugation
Applications De Recherche Scientifique
1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and the context of its use .
Comparaison Avec Des Composés Similaires
1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one can be compared with similar compounds such as:
1-(3-Methoxyphenyl)-1-propanone: This compound has a similar structure but lacks the naphthalene ring, resulting in different chemical and biological properties.
1-(4-Hydroxy-3-methoxyphenyl)-2-propanone: This compound has a hydroxyl group instead of a methoxy group, which affects its reactivity and applications.
1-(Naphthalen-1-yloxy)-3-(propan-2-ol)propan-2-amine: This compound has an amine group, making it suitable for different types of chemical reactions and applications
Propriétés
Numéro CAS |
129425-69-0 |
|---|---|
Formule moléculaire |
C20H18O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
1-[3-(naphthalen-2-ylmethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C20H18O2/c1-2-20(21)18-8-5-9-19(13-18)22-14-15-10-11-16-6-3-4-7-17(16)12-15/h3-13H,2,14H2,1H3 |
Clé InChI |
HQAJCKRSPWKREW-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC(=CC=C1)OCC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14284326.png)
![Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B14284327.png)
![Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14284328.png)


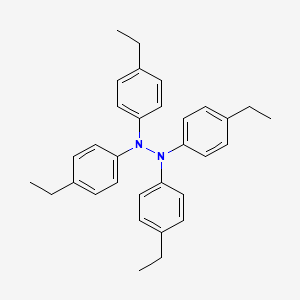
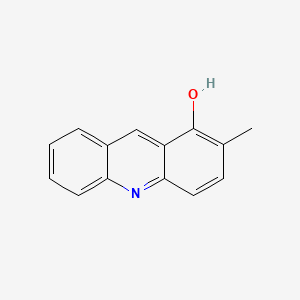
![Thieno[3,2-g]quinoline-4,9-dione](/img/structure/B14284361.png)
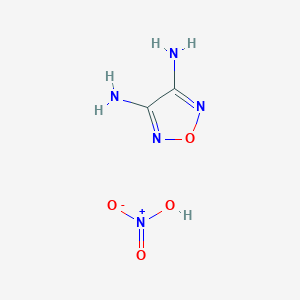
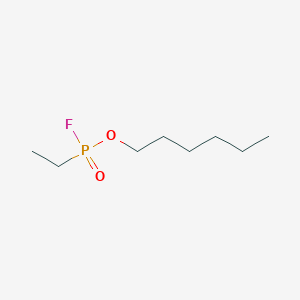
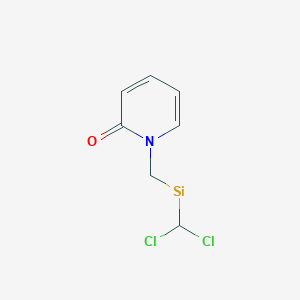
![5-Phenyl-5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxol-5-ol](/img/structure/B14284376.png)
![N-(4-Cyanophenyl)-N'-cyclooctyl-N''-[(2H-tetrazol-5-yl)methyl]guanidine](/img/structure/B14284396.png)

